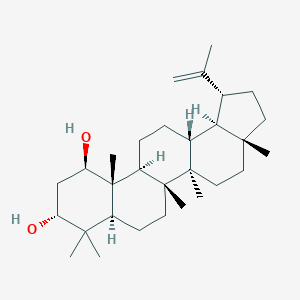

Glochidiol

准备方法

合成路线和反应条件: 2,6-二氨基庚二酸可以通过多种方法合成。 一种常见的合成路线是四氢二吡啶甲酸酯的氢化,生成2,6-二氨基庚二酸 。反应条件通常包括使用氢化催化剂,如钯碳(Pd/C),在加压氢气下于升高的温度和压力下进行。

工业生产方法: 2,6-二氨基庚二酸的工业生产通常涉及微生物发酵过程。工程化改造的特定细菌菌株,例如谷氨酸棒杆菌,可以过量生产这种化合物。 然后处理发酵液,分离和纯化所需的产物 .

化学反应分析

反应类型: 2,6-二氨基庚二酸会发生各种化学反应,包括:

氧化: 这种化合物可以被氧化生成相应的酮酸。

还原: 还原反应可以将其转化为不同的氨基酸衍生物。

取代: 它可以发生取代反应,其中氨基被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。

取代: 酰氯和酸酐等试剂用于取代反应。

科学研究应用

Anti-Cancer Properties

Glochidiol has demonstrated significant anti-cancer activity across various cancer cell lines.

Case Studies

- A study showed that this compound effectively inhibited tumor growth in HCC-44 xenograft models in vivo, confirming its potential as a therapeutic agent against lung cancer .

- Another investigation found that a derivative of this compound significantly increased the cytotoxic effects of 5-FU in HCT-116 cells, suggesting a synergistic effect that could improve treatment outcomes for colorectal cancer patients .

Antibacterial Activity

This compound has also been studied for its antibacterial properties, particularly against drug-resistant bacteria.

Efficacy Against Bacteria

- This compound demonstrated strong antibacterial activity against Bacillus subtilis and Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) recorded at 128 µM .

- The compound showed partial synergy when combined with tetracycline against opportunistic bacteria like Escherichia coli and Pseudomonas aeruginosa, indicating its potential role in enhancing the effectiveness of existing antibiotics .

Research Findings

- In vitro studies revealed that this compound alone could inhibit the growth of several gram-positive bacteria but was ineffective against certain gram-negative strains . This specificity highlights its potential as a targeted antibacterial agent.

Synergistic Effects in Combination Therapies

The combination of this compound with other drugs has been explored to enhance therapeutic efficacy.

Combination with Antibiotics

- The combination of this compound with tetracycline showed a fractional inhibitory concentration index (FICI) indicating synergy against specific bacterial strains . This suggests that this compound could be used to combat antibiotic resistance by restoring the effectiveness of traditional antibiotics.

Potential in Cancer Treatment

- By enhancing the action of established chemotherapeutics like 5-FU, this compound could be integrated into multi-drug regimens for more effective cancer treatment strategies .

Summary Table: Applications of this compound

| Application | Mechanism/Effect | Key Findings |

|---|---|---|

| Anti-Cancer | Inhibits tubulin polymerization; induces apoptosis | Potent against lung cancer; enhances efficacy of 5-FU |

| Antibacterial | Inhibits growth of specific bacteria | Effective against MRSA; synergistic with tetracycline |

| Combination Therapy | Enhances effects of existing treatments | Potential to combat antibiotic resistance |

作用机制

2,6-二氨基庚二酸通过参与肽聚糖的生物合成发挥作用,肽聚糖是细菌细胞壁的关键组成部分。 它作为酶 UDP-N-乙酰胞壁酰-L-丙氨酰-D-谷氨酸-2,6-二氨基庚二酸连接酶的底物,该酶催化 2,6-二氨基庚二酸添加到核苷酸前体 UDP-N-乙酰胞壁酰-L-丙氨酰-D-谷氨酸 。此过程对于维持细菌细胞壁的结构完整性和刚性至关重要。

类似化合物:

赖氨酸: 一种具有相似结构但具有不同生物学功能的必需氨基酸。

鸟氨酸: 另一种参与尿素循环的氨基酸衍生物。

谷氨酸: 一种在神经传递中起关键作用的氨基酸。

独特性: 2,6-二氨基庚二酸因其在细菌细胞壁生物合成中的特定作用而独一无二。 与主要参与蛋白质合成和代谢途径的赖氨酸和鸟氨酸不同,2,6-二氨基庚二酸直接整合到肽聚糖层中,使其成为抗生素开发的关键靶点 .

相似化合物的比较

Lysine: An essential amino acid with a similar structure but different biological functions.

Ornithine: Another amino acid derivative involved in the urea cycle.

Glutamic Acid: An amino acid that plays a key role in neurotransmission.

Uniqueness: 2,6-Diaminoheptanedioic acid is unique due to its specific role in bacterial cell wall biosynthesis. Unlike lysine and ornithine, which are primarily involved in protein synthesis and metabolic pathways, 2,6-diaminoheptanedioic acid is directly incorporated into the peptidoglycan layer, making it a crucial target for antibiotic development .

生物活性

Glochidiol is a natural triterpenoid compound derived from the genus Glochidion, known for its diverse biological activities, particularly its anticancer and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and additional pharmacological effects.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against several cancer cell lines, particularly lung cancer cells. Research has shown that this compound exerts its anticancer effects primarily by targeting the colchicine binding site of tubulin, which is crucial for microtubule dynamics in cell division.

- Tubulin Inhibition : this compound inhibits tubulin polymerization, which is vital for mitotic spindle formation during cell division. The compound has an IC50 value of 2.76 µM for this activity .

- Cell Line Sensitivity : In vitro studies have revealed that this compound exhibits varying degrees of antiproliferative activity across different lung cancer cell lines, with IC50 values as follows:

- In Vivo Efficacy : In animal models, specifically nude mice with HCC-44 xenograft tumors, this compound significantly inhibited tumor growth, further supporting its potential as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been reported to effectively inhibit the growth of various bacterial strains, including:

- Bacillus subtilis

- Methicillin-resistant Staphylococcus aureus (MRSA)

The minimum inhibitory concentrations (MICs) for these bacteria indicate that this compound enhances the efficacy of conventional antibiotics like tetracycline when used in combination therapies .

Phytochemical Profile and Additional Activities

Recent studies have focused on the phytochemical constituents of Glochidion velutinum, a species containing this compound, revealing a rich profile of bioactive compounds such as flavonoids and phenolic acids that contribute to its pharmacological effects.

Key Findings from Recent Research

- Total Phenolic Content : The crude extract of Glochidion velutinum exhibited a total phenolic content ranging from 44 to 859 µg GAE/mg across different fractions, correlating with its antioxidant and anticancer activities .

- Cytotoxicity Studies : The crude extract demonstrated significant cytotoxicity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines with IC50 values of 89 µg/mL and 431 µg/mL respectively .

Summary Table of Biological Activities

属性

IUPAC Name |

(1R,3aR,5aR,5bR,7aS,9R,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23+,24+,25+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEUJTWPRYKNNX-DZEONHSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@H](C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318386 | |

| Record name | Glochidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-56-6 | |

| Record name | Glochidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glochidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。